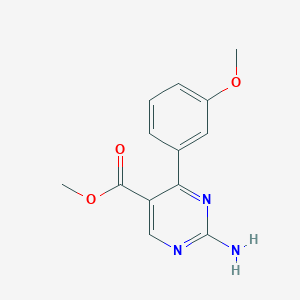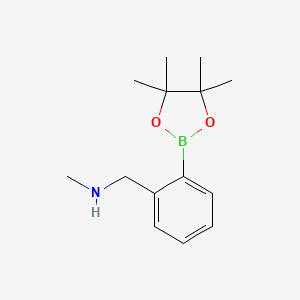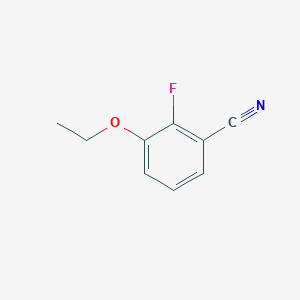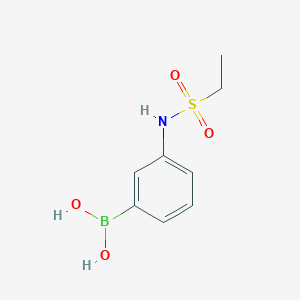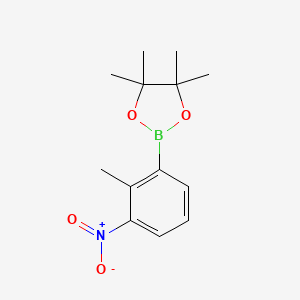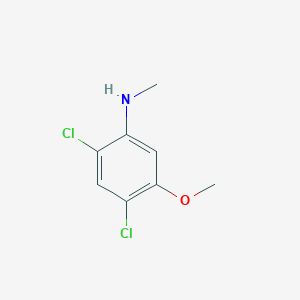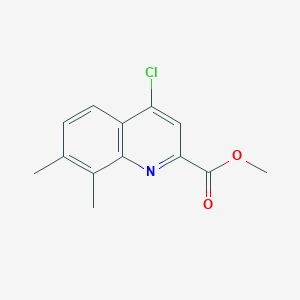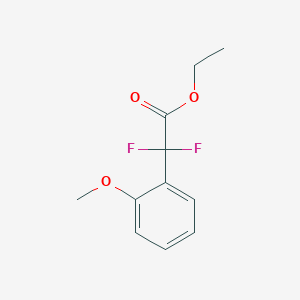
Methyl-5-(2-Bromphenyl)-1H-pyrazol-3-carboxylat
Übersicht
Beschreibung
“Methyl 5-(2-bromophenyl)-1H-pyrazole-3-carboxylate” likely refers to a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The “5-(2-bromophenyl)” part suggests the presence of a bromophenyl group attached to the 5th position of the pyrazole ring. The “methyl … carboxylate” indicates a methyl ester group, which is a carboxylic acid ester with a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely show a pyrazole ring attached to a bromophenyl group at one position and a methyl ester at another . The exact structure would depend on the specific locations of these attachments .Chemical Reactions Analysis
As a brominated aromatic compound, it might undergo various reactions such as electrophilic aromatic substitution . The ester group could undergo reactions such as hydrolysis, reduction, and transesterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Generally, brominated aromatic compounds are relatively stable and have higher boiling points compared to their non-brominated counterparts .Wissenschaftliche Forschungsanwendungen
Synthetische Auxin-Herbizide
Methyl-5-(2-Bromphenyl)-1H-pyrazol-3-carboxylat: wurde auf sein Potenzial als synthetisches Auxin-Herbizid untersucht . Synthetische Auxine imitieren das Wachstumshormon in Pflanzen, was zu unkontrolliertem Wachstum und schließlich zum Absterben der Pflanze führt, was sie zu wirksamen Unkrautbekämpfungsmitteln macht. Die Struktur dieser Verbindung ist förderlich für die Erzeugung einer starken herbiziden Aktivität, wobei Studien vielversprechende Ergebnisse gegen verschiedene Unkrautarten zeigen.
Antioxidative Eigenschaften
Forschungen haben gezeigt, dass Pyrazolderivate signifikante antioxidative Eigenschaften aufweisen . Antioxidantien sind entscheidend für die Neutralisierung freier Radikale, die oxidativen Stress verursachen und zu verschiedenen Krankheiten führen können. Die Fähigkeit der Verbindung, als Antioxidans zu wirken, macht sie für die weitere pharmakologische Entwicklung wertvoll.
Neuroprotektive Wirkungen
Die neuroprotektiven Wirkungen von Pyrazolderivaten, einschließlich This compound, wurden aufgrund ihres Potenzials zur Hemmung der Acetylcholinesterase (AchE) untersucht . AchE-Hemmer werden zur Behandlung neurodegenerativer Erkrankungen wie Alzheimer eingesetzt, da sie die Nervenimpulsübertragung verbessern können, indem sie den Abbau von Acetylcholin verhindern.
Entzündungshemmende Aktivität
Pyrazolverbindungen wurden mit entzündungshemmender Aktivität in Verbindung gebracht . Entzündung ist eine biologische Reaktion auf schädliche Reize, und ihre Kontrolle ist entscheidend für die Behandlung verschiedener Erkrankungen. Die entzündungshemmenden Eigenschaften der Verbindung könnten für die Entwicklung neuer Therapeutika genutzt werden.
Antitumor-Aktivität
Es besteht Interesse am Antitumor-Potenzial von Pyrazolderivaten, einschließlich This compound . Die Krebsforschung sucht ständig nach neuen Verbindungen, die das Tumorwachstum hemmen oder die Wirksamkeit bestehender Behandlungen verbessern können, und die Struktur dieser Verbindung bietet einen vielversprechenden Weg für die Erforschung.
Verbesserung der herbiziden Aktivität
Die Verbindung wurde verwendet, um die herbizide Aktivität anderer Verbindungen zu verbessern . Durch Modifizieren der molekularen Struktur wollen Forscher die Wirksamkeit und Selektivität von Herbiziden verbessern, was möglicherweise zu effektiveren und umweltfreundlicheren landwirtschaftlichen Praktiken führt.
Wirkmechanismus
The mode of action of these compounds typically involves binding to their target, which can alter the target’s function and lead to changes in cellular processes . The specific effects depend on the nature of the target and the compound’s chemical structure.
In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly impact a compound’s bioavailability. For example, the compound’s solubility can affect its absorption and distribution, while its metabolic stability can influence its half-life in the body .
The action of a compound can also be influenced by environmental factors such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, its interaction with its target, and its overall efficacy .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 3-(2-bromophenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-11(15)10-6-9(13-14-10)7-4-2-3-5-8(7)12/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYWALYUEMDSIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676701 | |
| Record name | Methyl 3-(2-bromophenyl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1035235-11-0 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 5-(2-bromophenyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1035235-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(2-bromophenyl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

